Introduction: The Role of Terbufos-d10 in Modern Analytical Chemistry
Introduction: The Role of Terbufos-d10 in Modern Analytical Chemistry
An In-Depth Technical Guide to the Chemical Properties and Structure of Terbufos-d10
Prepared by: Gemini, Senior Application Scientist
Terbufos-d10 is the deuterated analog of Terbufos, a potent organophosphate insecticide and nematicide.[1] While the parent compound is utilized for its agricultural applications, Terbufos-d10 serves a critical and distinct purpose in the laboratory as a stable isotope-labeled (SIL) internal standard.[2][3] This guide provides an in-depth exploration of the chemical properties, structure, and application of Terbufos-d10, with a focus on its role in enhancing the accuracy and reliability of quantitative analysis, particularly in mass spectrometry. For researchers in environmental science, toxicology, and drug development, understanding the principles behind and the application of SIL standards like Terbufos-d10 is fundamental to producing robust and defensible analytical data.
The primary utility of Terbufos-d10 lies in a powerful analytical technique known as isotope dilution mass spectrometry (IDMS).[4] In this method, a known quantity of the isotopically labeled standard is added to a sample at the beginning of the analytical workflow. Because Terbufos-d10 is chemically identical to the non-labeled analyte (Terbufos), it experiences the same physical and chemical variations during sample extraction, cleanup, and instrumental analysis.[5] By measuring the ratio of the analyte to the internal standard, a highly accurate quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.[3]
Chemical Identity and Physicochemical Properties
Terbufos-d10 is specifically S-tert-Butylthiomethyl O,O-Diethyl-d10 Phosphorodithioate.[6] The "-d10" designation indicates that the ten hydrogen atoms on the two ethyl groups attached to the phosphate core have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart.[5]
Table 1: Physicochemical Properties of Terbufos-d10 and Unlabeled Terbufos
| Property | Terbufos-d10 | Terbufos (Unlabeled) | Source(s) |
| IUPAC Name | S-[(tert-Butylsulfanyl)methyl] O,O-di(ethyl-d5) phosphorodithioate | S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate | [7][8] |
| Synonym(s) | Terbufos (O,O-diethyl-d10) | Counter, Contraven, Aragran | [1] |
| CAS Number | 1276197-42-2 | 13071-79-9 | [6] |
| Molecular Formula | C₉D₁₀H₁₁O₂PS₃ | C₉H₂₁O₂PS₃ | [7][9] |
| Molecular Weight | 298.49 g/mol | 288.43 g/mol | [7][10] |
| Appearance | Not specified; assumed similar to unlabeled | Clear, colorless to pale yellow or reddish-brown liquid | [1][9] |
| Isotopic Enrichment | ≥98 atom % D | N/A | [6] |
| Chemical Purity | ≥95% | Technical grade: 85-88% | [6][10] |
| Solubility | Not specified; assumed similar to unlabeled | Insoluble in water (<1 mg/mL); freely soluble in organic solvents | [1][9][11] |
| Melting Point | Not specified | -29.2 °C | [1][11] |
| Boiling Point | Not specified | 69 °C at 0.01 mmHg | [1][10] |
| Density | Not specified | 1.105 g/mL at 24 °C | [1][10] |
Molecular Structure and Isotopic Labeling
The structure of Terbufos consists of a central phosphorus atom double-bonded to one sulfur atom (a thion group) and single-bonded to another sulfur atom (a thiol group), as well as two ethoxy groups.[1] In Terbufos-d10, the ten hydrogen atoms of these two ethoxy groups are replaced by deuterium.
The strategic placement of deuterium labels on the stable ethyl groups is a critical aspect of its design as an internal standard. This position is not susceptible to back-exchange with protons from solvents or the sample matrix, ensuring the isotopic integrity of the standard throughout the analytical process.[4]
Caption: Comparison of Terbufos and Terbufos-d10 structures.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a SIL internal standard is considered the gold standard for quantitative bioanalysis and environmental analysis.[4][12] The technique overcomes the limitations of other internal standardization methods, such as using a structural analog, which may not behave identically during chromatography and ionization.[2]
The core principle of IDMS is the reliance on the ratio of the mass spectrometric response of the native analyte to that of the known quantity of the added SIL standard. Since the two compounds co-elute chromatographically and have virtually identical ionization efficiencies, any loss or variation during sample processing affects both compounds equally, leaving their ratio constant.[5]
Caption: Workflow for quantitative analysis using IDMS.
Synthesis of Deuterated Organophosphates
The creation of a high-quality SIL standard is a critical prerequisite for any robust quantitative assay.[4] There are two primary approaches to incorporating stable isotopes into a molecule:
-
Hydrogen-Deuterium (H-D) Exchange: This method involves exposing the analyte to a deuterated solvent, often under catalytic conditions, to exchange protons for deuterium atoms. While potentially simpler and more cost-effective, this approach can sometimes result in incomplete labeling or labeling at positions that are susceptible to back-exchange.[2]
-
De Novo Synthesis: This method involves the complete chemical synthesis of the molecule from isotopically labeled starting materials.[4] For Terbufos-d10, this would likely involve using deuterated ethanol (ethanol-d6) in a reaction with a phosphorus precursor.[13] While more complex and expensive, de novo synthesis provides precise control over the position and number of isotopic labels, yielding a highly stable and reliable internal standard.[4] The synthesis of organophosphates often involves the reaction of a phosphorus precursor, like phosphorus oxychloride, with alcohols to form organophosphate esters.[13]
Experimental Protocol: Quantification of Terbufos in Soil using Terbufos-d10 and LC-MS/MS
This protocol outlines a general method for the quantification of Terbufos in a soil matrix using Terbufos-d10 as an internal standard.
1. Materials and Reagents:
-
Terbufos analytical standard
-
Terbufos-d10 internal standard solution (e.g., 100 µg/mL in a suitable solvent)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Deionized water
2. Preparation of Standards:
-
Prepare a stock solution of Terbufos (1 mg/mL).
-
From the stock, create a series of calibration standards in a clean matrix extract, ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration.
-
Spike each calibration standard and all samples with the Terbufos-d10 internal standard solution to achieve a final concentration of, for example, 50 ng/mL.
3. Sample Preparation (QuEChERS-based Extraction):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to create a slurry.
-
Spike the sample with a known amount of the Terbufos-d10 internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE (dispersive solid-phase extraction) tube containing MgSO₄, PSA, and C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[14]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate Terbufos from matrix interferences.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Terbufos: Precursor Ion (Q1) m/z 289.1 -> Product Ions (Q3) m/z 89.1, 117.1
-
Terbufos-d10: Precursor Ion (Q1) m/z 299.1 -> Product Ions (Q3) m/z 94.1, 122.1 (Note: Specific MRM transitions should be optimized empirically on the instrument being used.)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Terbufos / Terbufos-d10) against the concentration of the calibration standards.
-
Calculate the concentration of Terbufos in the unknown samples using the measured peak area ratio and the regression equation from the calibration curve.
Safety and Handling
Terbufos is classified as an extremely hazardous substance (WHO Class Ia) and is a potent cholinesterase inhibitor.[1][15] Acute exposure can lead to severe neurological effects, respiratory depression, and can be fatal.[11][15] Terbufos-d10, despite being used in small quantities in a laboratory setting, should be handled with the same level of caution as the unlabeled compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[15]
-
Handling: All handling of neat material or concentrated solutions should be performed in a certified chemical fume hood.[15]
-
Storage: Store in a cool, refrigerated, and secure location, separated from food and feedstuffs and oxidizing materials.[6][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter the environment.[15]
Conclusion
Terbufos-d10 is an indispensable tool for analytical scientists requiring precise and accurate quantification of its parent compound. Its utility as a stable isotope-labeled internal standard in isotope dilution mass spectrometry represents the pinnacle of current best practices for eliminating analytical uncertainty caused by matrix effects and sample preparation variability. A thorough understanding of its chemical properties, the principles of IDMS, and proper handling procedures enables researchers to generate high-quality data essential for environmental monitoring, food safety analysis, and toxicological research.
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Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research Inc. [Link]
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SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from SCION Instruments. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
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WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. Retrieved from Welch Materials, Inc. [Link]
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Singh, A. K., & Kumar, R. (2014). SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES. Rasayan Journal of Chemistry, 7(4), 361-365. [Link]
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Sharma, A., et al. (2025, October 27). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters. [Link]
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Compendium of Pesticide Common Names. (n.d.). terbufos data sheet. Retrieved from Alan Wood. [Link]
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